N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide
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Overview
Description
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Alkyl Chain: The tridecyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Myristamide Group: The myristamide group can be attached via acylation reactions using myristoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The long alkyl chain and myristamide group may enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Triethoxysilyl)propyl)-4,5-dihydroimidazole: Similar structure with a triethoxysilyl group instead of the myristamide group.
Tizanidine Hydrochloride: Contains an imidazole ring and is used as a muscle relaxant.
Uniqueness
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide is unique due to its specific combination of a long alkyl chain and a myristamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
71141-91-8 |
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Molecular Formula |
C32H63N3O |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
N-[2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethyl]tetradecanamide |
InChI |
InChI=1S/C32H63N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-33-27-29-35(31)30-28-34-32(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,34,36) |
InChI Key |
PAINYZUXWIBACX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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